molecular formula C13H18N2O3 B6052237 [1-(2-nitrobenzyl)-3-piperidinyl]methanol

[1-(2-nitrobenzyl)-3-piperidinyl]methanol

Cat. No. B6052237
M. Wt: 250.29 g/mol
InChI Key: UDGNNSUSQFPLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-nitrobenzyl)-3-piperidinyl]methanol, also known as NBMPR, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides and nucleoside analogs into cells. NBMPR has been used to study the role of nucleoside transporters in various physiological and pathological processes, including cancer, viral infections, and neurological disorders.

Mechanism of Action

[1-(2-nitrobenzyl)-3-piperidinyl]methanol inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from transporting nucleosides and nucleoside analogs into cells. The inhibition of nucleoside transport can lead to a decrease in the intracellular concentration of nucleosides, which can affect various biological processes, including DNA synthesis, RNA synthesis, and energy metabolism.
Biochemical and Physiological Effects:
The inhibition of nucleoside transport by [1-(2-nitrobenzyl)-3-piperidinyl]methanol can have both biochemical and physiological effects. For example, the inhibition of nucleoside transport can lead to a decrease in the intracellular concentration of nucleosides, which can affect DNA synthesis and cell proliferation. The inhibition of nucleoside transport can also affect energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species.

Advantages and Limitations for Lab Experiments

[1-(2-nitrobenzyl)-3-piperidinyl]methanol has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of nucleoside transporters, which allows for the selective inhibition of nucleoside transport. [1-(2-nitrobenzyl)-3-piperidinyl]methanol is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also some limitations to the use of [1-(2-nitrobenzyl)-3-piperidinyl]methanol in laboratory experiments. For example, [1-(2-nitrobenzyl)-3-piperidinyl]methanol can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the inhibition of nucleoside transport by [1-(2-nitrobenzyl)-3-piperidinyl]methanol can affect multiple biological processes, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving [1-(2-nitrobenzyl)-3-piperidinyl]methanol. One area of research is the development of new nucleoside transport inhibitors that are more potent and selective than [1-(2-nitrobenzyl)-3-piperidinyl]methanol. Another area of research is the investigation of the role of nucleoside transporters in the pathogenesis of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, [1-(2-nitrobenzyl)-3-piperidinyl]methanol can be used in combination with other drugs to investigate the mechanisms of drug resistance in cancer cells.

Synthesis Methods

[1-(2-nitrobenzyl)-3-piperidinyl]methanol can be synthesized using a variety of methods, including the reaction of piperidine with 2-nitrobenzyl chloride in the presence of a base, or the reduction of 1-(2-nitrophenyl)ethylamine with sodium borohydride followed by reaction with formaldehyde and piperidine. The purity and yield of the synthesized [1-(2-nitrobenzyl)-3-piperidinyl]methanol can be improved by using column chromatography and recrystallization.

Scientific Research Applications

[1-(2-nitrobenzyl)-3-piperidinyl]methanol has been used in numerous scientific studies to investigate the role of nucleoside transporters in various biological processes. For example, [1-(2-nitrobenzyl)-3-piperidinyl]methanol has been used to study the uptake of nucleoside analogs in cancer cells, and to investigate the role of nucleoside transporters in the development of drug resistance. [1-(2-nitrobenzyl)-3-piperidinyl]methanol has also been used to study the transport of nucleosides across the blood-brain barrier, and to investigate the role of nucleoside transporters in the pathogenesis of neurological disorders.

properties

IUPAC Name

[1-[(2-nitrophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13(12)15(17)18/h1-2,5-6,11,16H,3-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGNNSUSQFPLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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